molecular formula C13H12N2O2 B2755034 N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide CAS No. 1825696-54-5

N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide

Katalognummer B2755034
CAS-Nummer: 1825696-54-5
Molekulargewicht: 228.251
InChI-Schlüssel: VPXSUSPZWZOKSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide, also known as T0070907, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, making it an attractive target for developing drugs to treat metabolic disorders such as type 2 diabetes and obesity. T0070907 has been extensively studied in recent years due to its potential as a therapeutic agent, and

Wirkmechanismus

N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide acts as a selective antagonist of PPARγ, binding to the receptor and preventing it from activating target genes involved in lipid metabolism and adipogenesis. This leads to a reduction in adipocyte differentiation and a decrease in insulin resistance, which can improve glucose tolerance in animal models of obesity and type 2 diabetes.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has been shown to have several biochemical and physiological effects in animal models. It can reduce adipocyte differentiation and adipose tissue mass, improve glucose tolerance and insulin sensitivity, and reduce inflammation in adipose tissue. N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has also been shown to induce apoptosis and inhibit tumor growth in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide is a useful tool for investigating the role of PPARγ in various physiological and pathological processes. Its selective antagonism of PPARγ allows for specific targeting of this receptor, which can provide insights into its function and potential therapeutic applications. However, N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has limitations in terms of its selectivity and off-target effects, which can complicate interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research involving N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide. One area of interest is the development of more selective PPARγ antagonists that can provide greater specificity and fewer off-target effects. Another area of research is the investigation of the role of PPARγ in cancer, where N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has shown promising results as a potential therapeutic agent. Finally, N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide may have potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity, and further research is needed to explore its clinical applications.

Synthesemethoden

N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with propargyl bromide to form 3-methoxy-N-prop-2-ynylbenzamide. This intermediate is then reacted with cyanomethyl lithium to form the final product, N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide. The synthesis method has been optimized to produce high yields of N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide with good purity.

Wissenschaftliche Forschungsanwendungen

N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has been used extensively in scientific research to investigate the role of PPARγ in various physiological and pathological processes. It has been shown to inhibit the differentiation of adipocytes, reduce insulin resistance, and improve glucose tolerance in animal models of obesity and type 2 diabetes. N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has also been studied in cancer research, where it has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-3-8-15(9-7-14)13(16)11-5-4-6-12(10-11)17-2/h1,4-6,10H,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXSUSPZWZOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC#C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.